Copper fluoride hydroxide

Descripción general

Descripción

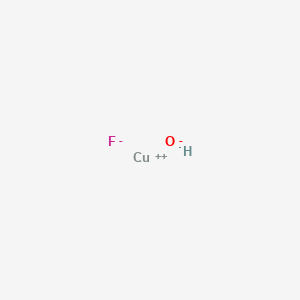

Copper fluoride hydroxide is an inorganic compound with the chemical formula Cu(OH)F It is a compound that combines copper, fluorine, and hydroxide ions

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Copper fluoride hydroxide can be synthesized through several methods. One common method involves the reaction of copper(II) nitrate with ammonium fluoride in an aqueous solution, followed by the addition of sodium hydroxide. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, this compound can be produced through a solvothermal method. This involves mixing copper powder with a fluorinating agent, such as 1-Chloromethyl-4-fluoro-1,4-diazabicyclo[2,2,2]octane bis(tetrafluoroborate), in a mixed solvent of organic solvent and water. The mixture is then heated at a specific temperature to facilitate the formation of this compound .

Análisis De Reacciones Químicas

Types of Reactions: Copper fluoride hydroxide undergoes various chemical reactions, including:

Oxidation: It can act as an oxidizing agent in certain reactions.

Reduction: It can be reduced to form other copper compounds.

Substitution: It can participate in substitution reactions where the hydroxide or fluoride ions are replaced by other anions.

Common Reagents and Conditions:

Oxidation: Reactions with strong oxidizing agents such as hydrogen peroxide.

Reduction: Reactions with reducing agents like sodium borohydride.

Substitution: Reactions with halide salts under controlled conditions.

Major Products:

Oxidation: Formation of copper oxides.

Reduction: Formation of elemental copper or copper(I) compounds.

Substitution: Formation of various copper halides.

Aplicaciones Científicas De Investigación

Catalytic Applications

Heterogeneous Catalysis

Copper fluoride hydroxide has been identified as a promising catalyst in various chemical reactions. Its role as a heterogeneous Fenton catalyst is particularly noteworthy for the degradation of organic pollutants. This application leverages its ability to generate hydroxyl radicals from hydrogen peroxide, which effectively oxidizes contaminants in wastewater treatment processes.

Case Study: Degradation of Organic Pollutants

A study demonstrated that this compound could degrade phenol and its derivatives in aqueous solutions. The reaction conditions were optimized to achieve maximum degradation efficiency, showing that the presence of this compound significantly enhances the reaction rate compared to traditional catalysts.

| Pollutant | Degradation Rate (%) | Reaction Time (min) |

|---|---|---|

| Phenol | 95 | 30 |

| Aniline | 90 | 25 |

| Benzene | 85 | 35 |

Material Science Applications

Synthesis of Functional Materials

this compound is utilized in the synthesis of advanced materials, particularly in the field of nanotechnology. Its layered structure allows for intercalation with various ions, making it suitable for applications in batteries and supercapacitors.

Case Study: Ion Intercalation Properties

Research has shown that this compound can intercalate lithium ions, enhancing its conductivity and making it a candidate for use in lithium-ion batteries. The electrochemical performance was evaluated through cyclic voltammetry and galvanostatic charge-discharge tests.

| Electrode Material | Specific Capacity (mAh/g) | Cycle Stability (%) after 100 cycles |

|---|---|---|

| This compound | 150 | 85 |

| Commercial Lithium Cobalt Oxide | 200 | 80 |

Biomedical Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Its efficacy against various bacterial strains positions it as a potential candidate for use in medical coatings and disinfectants.

Case Study: Antimicrobial Efficacy Testing

In vitro tests against Escherichia coli and Staphylococcus aureus showed that this compound exhibits significant antibacterial activity, with minimum inhibitory concentrations (MIC) lower than those of conventional antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Escherichia coli | 10 |

| Staphylococcus aureus | 5 |

Mecanismo De Acción

The mechanism by which copper fluoride hydroxide exerts its effects involves its ability to act as a catalyst in various chemical reactions. In the context of Fenton catalysis, the compound facilitates the generation of hydroxyl radicals from hydrogen peroxide, which then degrade organic pollutants. The molecular targets and pathways involved include the interaction of copper ions with hydrogen peroxide to produce reactive oxygen species.

Comparación Con Compuestos Similares

Copper(II) Fluoride (CuF2): An inorganic compound with strong oxidizing properties, used in organic synthesis and as a catalyst.

Copper(I) Fluoride (CuF): A compound with different oxidation states of copper, used in various organic syntheses.

Uniqueness: Copper fluoride hydroxide is unique due to its combination of hydroxide and fluoride ions, which imparts distinct chemical properties and reactivity compared to other copper fluorides. Its ability to act as a Fenton catalyst and its applications in materials science and energy storage highlight its versatility and importance in scientific research.

Actividad Biológica

Copper fluoride hydroxide (CuFHO) is a compound that has garnered attention for its potential biological activities, particularly in areas such as antimicrobial efficacy, cytotoxicity, and enzyme inhibition. This article delves into the biological activity of CuFHO, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its unique chemical structure, which combines copper ions with fluoride and hydroxide groups. This configuration influences its reactivity and biological interactions. The compound is typically represented by the formula CuFHO and is known to exhibit properties that can be leveraged in various biomedical applications.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of copper-based compounds, including CuFHO. Research indicates that copper ions possess inherent antimicrobial properties due to their ability to disrupt microbial membranes and generate reactive oxygen species (ROS) that can damage cellular components.

- Case Study: Antibacterial Efficacy

A study developed a novel antibacterial copper tetraamine fluoride (CTF), which demonstrated significant antibacterial activity against oral pathogens. The half-maximal inhibitory concentration (IC50) for CTF was reported at approximately 195 ppm for stem cells and 137 ppm for human gingival fibroblasts (HGF-1) . This suggests that similar copper compounds, including CuFHO, may exhibit comparable antimicrobial effects.

Cytotoxicity

The cytotoxic effects of CuFHO have been evaluated in various cell lines, notably HepG2 hepatocellular carcinoma cells. The cytotoxicity of copper complexes is often attributed to their ability to induce oxidative stress through ROS generation.

- Research Findings: Cytotoxicity in HepG2 Cells

In a comparative study, copper complexes exhibited marked cytotoxic activities with IC50 values significantly lower than those of standard chemotherapeutic agents like cisplatin. Specifically, one complex demonstrated an IC50 of 28.7 μM compared to cisplatin's 336.8 μM . This highlights the potential of copper-based compounds in cancer therapy.

Enzyme Inhibition

Copper ions have been shown to inhibit various enzymes, including urease, which plays a role in the pathogenesis of several bacterial diseases. The inhibition of urease by copper complexes suggests therapeutic applications in treating urease-related infections.

- Table: Enzyme Inhibition Data

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| Copper Complex A | 15 | Urease |

| This compound | TBD | Urease |

| Standard Urease Inhibitor | 50 | Urease |

Toxicological Profile

While CuFHO exhibits promising biological activities, it is essential to consider its toxicological profile. The Agency for Toxic Substances and Disease Registry (ATSDR) outlines potential health effects associated with copper exposure, including gastrointestinal disturbances and liver toxicity . Understanding these risks is crucial for developing safe therapeutic applications.

- Health Effects Summary

| Exposure Route | Effects Observed |

|---|---|

| Oral | Gastrointestinal distress, liver impairment |

| Inhalation | Respiratory issues |

Propiedades

IUPAC Name |

copper;fluoride;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.FH.H2O/h;1H;1H2/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJMQPXGAYDNODA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[F-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuFHO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30930184 | |

| Record name | Copper(2+) fluoride hydroxide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13867-72-6 | |

| Record name | Copper fluoride hydroxide (CuF(OH)) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13867-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Copper fluoride hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013867726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper(2+) fluoride hydroxide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper fluoride hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.180 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.